molecular formula C21H17FN2NaO2+ B10775206 sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid

sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid

Cat. No.: B10775206
M. Wt: 371.4 g/mol
InChI Key: XKRNYIKRDAGPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

OC000459 sodium primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole ring and the acetic acid moiety. It does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of OC000459 sodium include organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from reactions involving OC000459 sodium are typically derivatives of the parent compound, where substitutions occur at specific positions on the indole ring or the acetic acid moiety .

Mechanism of Action

OC000459 sodium exerts its effects by selectively binding to and antagonizing the D prostanoid receptor 2 (DP2). This receptor is expressed on T helper 2 lymphocytes, eosinophils, and basophils. By inhibiting DP2, OC000459 sodium prevents the recruitment and activation of these cell types in response to prostaglandin D2 (PGD2). This inhibition reduces inflammation and allergic responses .

Properties

Molecular Formula

C21H17FN2NaO2+

Molecular Weight

371.4 g/mol

IUPAC Name

sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid

InChI

InChI=1S/C21H17FN2O2.Na/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26;/h2-10H,11-12H2,1H3,(H,25,26);/q;+1

InChI Key

XKRNYIKRDAGPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.